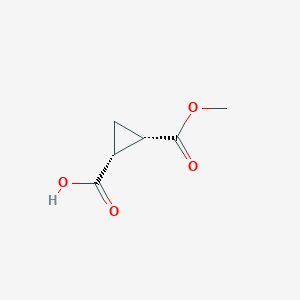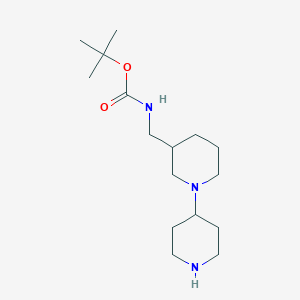
4-(2-Benzylphenoxy)piperidine
Overview
Description
4-(2-Benzylphenoxy)piperidine is a chemical compound with the molecular formula C18H21NO and a molecular weight of 267.37 g/mol . It is commonly used in proteomics research and exhibits interesting properties.
Synthesis Analysis
The synthesis of this compound involves the reaction of a piperidine ring with a 2-benzylphenoxy group. The exact synthetic pathway may vary, but it typically includes the condensation of appropriate precursors under specific conditions. Further details on the synthetic methods can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of This compound consists of a piperidine ring (a six-membered nitrogen-containing heterocycle) attached to a benzylphenoxy moiety. The benzyl group provides aromaticity, while the piperidine ring contributes basicity and rigidity. The compound’s three-dimensional arrangement influences its biological activity and interactions .
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Histamine H3 Antagonists
- Study: Dvorak et al. (2005) explored 4-phenoxypiperidines as non-imidazole histamine H3 antagonists. They found potent H3 antagonists with in vivo efficacy in a rat EEG model, highlighting potential applications in wakefulness and related disorders [Dvorak et al., 2005].
2. Bioactive Conformation Analysis
- Study: Le Bourdonnec et al. (2006) investigated the bioactive conformation of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives, revealing insights into molecular determinants for mu-opioid receptor recognition and ligand binding [Le Bourdonnec et al., 2006].
3. Crystal Structure Analysis
- Study: Jasinski et al. (2009) examined the crystalline structure of propiverinium picrate, a compound containing a piperidine subunit, offering insights into its molecular structure and interactions [Jasinski et al., 2009].
4. Chemical Synthesis and Reactions
- Study: Verma et al. (2015) explored piperidine-mediated reactions, demonstrating the synthesis of 3-benzofuranones and providing information on the influence of substituents on product formation [Verma et al., 2015].
5. Synthesis of Piperidine Derivatives
- Study: Acharya and Clive (2010) reported on the synthesis of optically pure piperidines from serine, highlighting their potential as intermediates for a range of amines containing substituted piperidine units [Acharya & Clive, 2010].
6. Spectroscopic and Pharmacological Studies
- Study: Janani et al. (2020) conducted spectroscopic studies on 1-Benzyl-4-(N-Boc-amino)piperidine, providing insights into its structural features and potential anticancer activity against various protein targets [Janani et al., 2020].
properties
IUPAC Name |
4-(2-benzylphenoxy)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-2-6-15(7-3-1)14-16-8-4-5-9-18(16)20-17-10-12-19-13-11-17/h1-9,17,19H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBQOBOSIQUVSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,2,4]Triazolo[4,3-B]pyridazin-3-ylmethanol](/img/structure/B3162982.png)



![2-Amino-6,7-dihydro-4H-cyclohepta[d]thiazol-8(5H)-one](/img/structure/B3163018.png)




![N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine](/img/structure/B3163053.png)

![4-([1,1'-Biphenyl]-2-yloxy)piperidine](/img/structure/B3163081.png)

